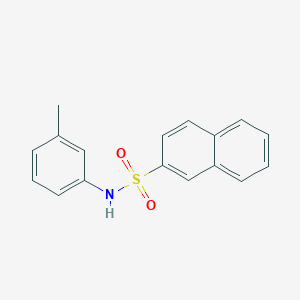
Naphthalene-2-sulfonic acid m-tolylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-2-sulfonic acid m-tolylamide is an organic compound with the molecular formula C17H15NO2S. It is a derivative of naphthalene, where a sulfonic acid group is attached to the second position of the naphthalene ring, and an m-tolylamide group is attached to the sulfonic acid group. This compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene-2-sulfonic acid m-tolylamide can be synthesized through the sulfonation of naphthalene followed by the introduction of the m-tolylamide group. The sulfonation process typically involves the reaction of naphthalene with sulfuric acid under controlled conditions to form naphthalene-2-sulfonic acid. This intermediate is then reacted with m-toluidine in the presence of a dehydrating agent to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-2-sulfonic acid m-tolylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as Lewis acids and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted naphthalene compounds. These products have significant applications in the chemical industry.
Scientific Research Applications
Naphthalene-2-sulfonic acid m-tolylamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalene-2-sulfonic acid m-tolylamide involves its interaction with specific molecular targets. The sulfonic acid group allows the compound to act as a strong acid, facilitating various chemical reactions. The m-tolylamide group provides additional functional properties, enabling the compound to interact with enzymes and other biological molecules. These interactions can lead to changes in molecular pathways and biological activities .
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-2-sulfonic acid p-tolylamide
- Naphthalene-2-sulfonic acid o-tolylamide
- Naphthalene-2-sulfonic acid phenylamide
Uniqueness
Naphthalene-2-sulfonic acid m-tolylamide is unique due to the specific positioning of the m-tolylamide group, which imparts distinct chemical and physical properties. This positioning affects the compound’s reactivity and interactions with other molecules, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C17H15NO2S |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H15NO2S/c1-13-5-4-8-16(11-13)18-21(19,20)17-10-9-14-6-2-3-7-15(14)12-17/h2-12,18H,1H3 |
InChI Key |
KDOGSTJKUCNNJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12120635.png)

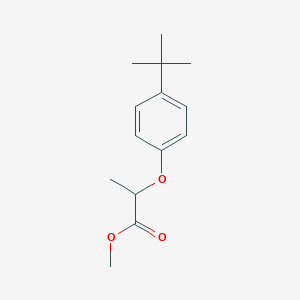

![2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide](/img/structure/B12120669.png)
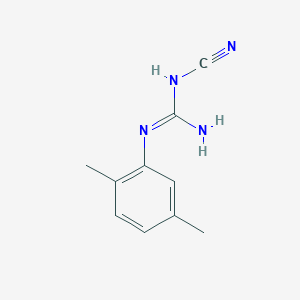
![2-amino-N,1-bis(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120672.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B12120674.png)

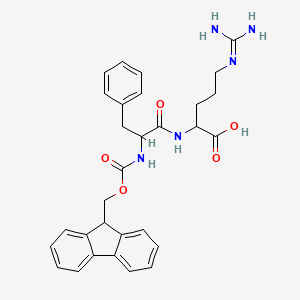

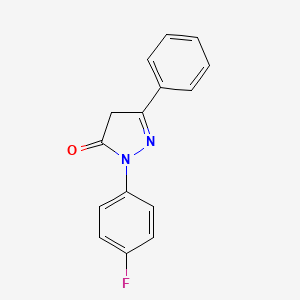
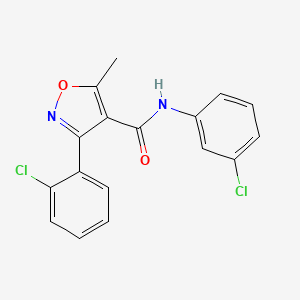
![3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12120727.png)
